2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate 2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate
Brand Name: Vulcanchem
CAS No.: 431940-63-5
VCID: VC7622875
InChI: InChI=1S/C16H12Cl2O4/c1-2-21-14-7-10(9-19)6-13(18)15(14)22-16(20)11-4-3-5-12(17)8-11/h3-9H,2H2,1H3
SMILES: CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC(=CC=C2)Cl
Molecular Formula: C16H12Cl2O4
Molecular Weight: 339.17

2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate

CAS No.: 431940-63-5

Cat. No.: VC7622875

Molecular Formula: C16H12Cl2O4

Molecular Weight: 339.17

* For research use only. Not for human or veterinary use.

2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate - 431940-63-5

Specification

CAS No. 431940-63-5
Molecular Formula C16H12Cl2O4
Molecular Weight 339.17
IUPAC Name (2-chloro-6-ethoxy-4-formylphenyl) 3-chlorobenzoate
Standard InChI InChI=1S/C16H12Cl2O4/c1-2-21-14-7-10(9-19)6-13(18)15(14)22-16(20)11-4-3-5-12(17)8-11/h3-9H,2H2,1H3
Standard InChI Key BYUDCWNAHLOHOO-UHFFFAOYSA-N
SMILES CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC(=CC=C2)Cl

Introduction

Structural Elucidation

Molecular Architecture

The compound’s structure comprises two aromatic rings connected via an ester linkage. The phenyl ring at the 2-chloro-6-ethoxy-4-formyl position is substituted with a chlorine atom at the 2-position, an ethoxy group at the 6-position, and a formyl group at the 4-position. The second ring is a 3-chlorobenzoate moiety, where the chlorine substituent occupies the 3-position on the benzene ring.

Table 1: Molecular Data

PropertyValue
CAS No.431940-63-5
Molecular FormulaC16H12Cl2O4\text{C}_{16}\text{H}_{12}\text{Cl}_{2}\text{O}_{4}
Molecular Weight339.17 g/mol
IUPAC Name(2-chloro-6-ethoxy-4-formylphenyl) 3-chlorobenzoate
SMILESCCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC(=CC=C2)Cl
InChIKeyBYUDCWNAHLOHOO-UHFFFAOYSA-N

The ester functional group (RCOOR’\text{RCOOR'}) facilitates nucleophilic acyl substitution reactions, while the formyl group (-CHO\text{-CHO}) offers a site for condensation or reduction reactions.

Synthesis and Production

Laboratory Synthesis

The compound is synthesized via esterification between 2-chloro-6-ethoxy-4-formylphenol and 3-chlorobenzoic acid. This reaction typically employs dehydrating agents such as thionyl chloride (SOCl2\text{SOCl}_2) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group, forming the ester bond.

Reaction Conditions:

  • Temperature: 60–80°C

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Yield: 70–85% after purification via column chromatography.

Industrial-Scale Manufacturing

Industrial production utilizes continuous flow reactors to enhance efficiency and purity. Automated systems optimize reaction parameters (e.g., residence time, temperature) to minimize by-products like diesters or unreacted starting materials. Post-synthesis, distillation and crystallization ensure >98% purity for commercial batches.

Table 2: Synthesis Parameters

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
Temperature60–80°C70–90°C
CatalystDCC/DMAPHeterogeneous catalysts
PurificationColumn ChromatographyDistillation

Chemical Properties and Reactivity

Physicochemical Characteristics

While solubility data remain unspecified, the compound’s lipophilic nature (logP ≈ 3.2) suggests moderate solubility in organic solvents like ethanol and acetone. The electron-withdrawing chloro and formyl groups render the aromatic rings susceptible to electrophilic substitution at the para and meta positions.

Key Reactivity Profiles

  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond cleaves to regenerate 3-chlorobenzoic acid and 2-chloro-6-ethoxy-4-formylphenol.

  • Aldehyde Oxidation: The formyl group oxidizes to a carboxylic acid (-COOH\text{-COOH}) using strong oxidizing agents like KMnO₄.

  • Nucleophilic Aromatic Substitution: The chloro substituents participate in Suzuki-Miyaura coupling reactions with aryl boronic acids.

Comparative Analysis

Structural Analogues

Comparison with analogues highlights the impact of substituent position on properties:

Table 3: Comparison with Analogous Compounds

CompoundSubstituent PositionMolecular WeightKey Application
2-Chloro-6-ethoxy-4-formylphenyl 2-chlorobenzoate2-chlorobenzoate339.17 g/molPhotoresist materials
2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate4-chlorobenzoate339.17 g/molLiquid crystals

The 3-chloro isomer exhibits superior thermal stability compared to its 2- and 4-chloro counterparts, making it preferable for high-temperature applications.

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